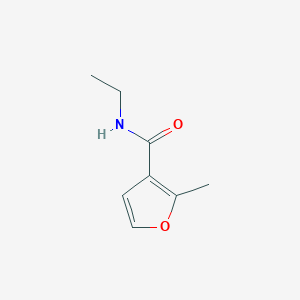

N-ethyl-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-8(10)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTNUUKLRVMKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(OC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methylfuran-3-Carbonyl Chloride

2-Methylfuran-3-carboxylic acid (0.1 mol) is refluxed with excess thionyl chloride (1.2 eq) in dichloromethane (DCM) for 4–6 hours. The reaction is monitored via IR spectroscopy for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and the appearance of C=O stretches at 1715–1685 cm⁻¹. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid (yield: 92–95%).

Amidation with Ethylamine

The acyl chloride (0.05 mol) is added dropwise to a solution of ethylamine (0.06 mol) and triethylamine (1.1 eq) in anhydrous dioxane at 0–5°C. The mixture is stirred for 30 minutes, then warmed to room temperature for 12 hours. Workup involves dilution with ice water, filtration, and recrystallization from ethanol/water (1:1) to yield N-ethyl-2-methylfuran-3-carboxamide as white crystals (yield: 78–85%, mp: 105–106°C).

Key Advantages :

Palladium-Catalyzed Carbonylative Coupling

Palladium iodide (PdI₂)-mediated multicomponent reactions enable one-pot synthesis using 2-methylfuran, ethylamine, and carbon monoxide (CO). This method avoids pre-functionalized starting materials and operates under milder conditions.

Reaction Setup

A mixture of 2-methylfuran (1.0 mmol), ethylamine (1.2 mmol), PdI₂ (5 mol%), and potassium carbonate (2.0 eq) in dimethylacetamide (DMAc) is pressurized with CO (20 bar) at 80°C for 24 hours. The reaction progress is tracked via TLC, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the amide (yield: 65–72%).

Mechanistic Insights :

-

PdI₂ activates CO for insertion into the furan C–H bond.

-

Ethylamine acts as both a nucleophile and base, facilitating transmetalation.

Friedel-Crafts Acylation with Aluminum Chloride

Adapted from industrial-scale protocols, this method employs AlCl₃ to catalyze the coupling of 2-methylfuran-3-carboxylic acid with ethylamine derivatives.

Procedure

A solution of 2-methylfuran-3-carboxylic acid (0.1 mol) and ethylamine hydrochloride (0.12 mol) in dry toluene is treated with AlCl₃ (1.2 eq) at 50°C. The exothermic reaction is moderated by external cooling, and the mixture is refluxed for 2 hours. After quenching with 6N HCl, the organic layer is separated, dried over MgSO₄, and concentrated to afford the amide (yield: 68–72%).

Limitations :

-

Requires strict anhydrous conditions to prevent AlCl₃ hydrolysis.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acyl Chloride Amidation | SOCl₂, EtNH₂, Et₃N, dioxane, 25°C | 78–85% | >98% | High |

| Palladium Carbonylation | PdI₂, CO (20 bar), DMAc, 80°C | 65–72% | 90–95% | Moderate |

| Friedel-Crafts Acylation | AlCl₃, toluene, reflux | 68–72% | 85–90% | High |

Critical Observations :

-

Acyl Chloride Route : Highest yield and purity but requires hazardous SOCl₂.

-

Palladium Method : Eco-friendly (atom-economical) but limited by CO handling.

-

Friedel-Crafts : Scalable for industrial production but generates acidic waste.

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methylfuran-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions due to its electron-rich nature .

Common Reagents and Conditions

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the carboxamide group yields the corresponding amine .

Scientific Research Applications

Pharmaceutical Applications

N-ethyl-2-methylfuran-3-carboxamide has been investigated for its potential as an antiviral agent. Research indicates that derivatives of furan-carboxamide, including this compound, exhibit significant activity against the H5N1 influenza virus. In particular, studies have shown that certain structural modifications enhance their efficacy, making them promising candidates for further drug development against influenza strains .

Key Findings:

- Antiviral Activity: The compound and its derivatives have shown micromolar potency against the H5N1 virus, with selectivity indices indicating favorable therapeutic windows .

- Mechanism of Action: The antiviral properties are attributed to the ability of these compounds to inhibit viral replication effectively, which is critical in developing new treatments for influenza .

Catalytic Applications

The synthesis of this compound can be facilitated through various catalytic processes. For example, palladium iodide-catalyzed reactions have been employed to convert related substrates into this compound efficiently. The use of such catalysts not only enhances the yield but also allows for the selective formation of desired products under mild conditions .

Catalytic Processes:

- Multicomponent Reactions: These reactions allow for the incorporation of multiple substrates into a single product, streamlining synthetic pathways and minimizing waste .

- Optimization of Conditions: Research has focused on optimizing temperature, pressure, and catalyst concentration to maximize yields while maintaining selectivity .

Biofuel Precursors

This compound is also being explored as a potential precursor for biofuels. Its derivatives can be synthesized from biomass through catalytic processes that convert carbohydrates into furan-based chemicals. This transformation is significant in developing sustainable energy sources that can replace fossil fuels .

Biofuel Characteristics:

- Higher Energy Density: Compounds derived from furan have been shown to possess higher energy densities compared to traditional biofuels like ethanol, making them attractive alternatives for fuel applications .

- Sustainable Synthesis: The ability to derive these compounds from renewable biomass sources aligns with global efforts towards sustainability and reducing carbon footprints .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other related compounds:

| Property/Application | This compound | 2-Methylfuran | Furan Derivatives |

|---|---|---|---|

| Antiviral Activity | Significant against H5N1 | Limited | Varies |

| Catalytic Efficiency | High yield in optimized conditions | Moderate | High |

| Energy Density | Higher than ethanol | Moderate | Varies |

| Source | Synthetic from biomass | Biomass | Biomass |

Case Studies

Several studies have documented the application of this compound in various contexts:

Case Study 1: Antiviral Development

A systematic investigation into the structure–activity relationship (SAR) of furan-carboxamide derivatives revealed that modifications at specific positions significantly enhance antiviral activity against H5N1. This study highlights the potential for developing new antiviral drugs based on this compound's scaffold .

Case Study 2: Catalytic Synthesis

Research demonstrated that using palladium iodide as a catalyst in multicomponent reactions effectively synthesizes this compound with high yields (up to 72%). This study emphasizes the importance of optimizing reaction conditions to achieve desired outcomes efficiently .

Mechanism of Action

The mechanism of action of N-ethyl-2-methylfuran-3-carboxamide involves its interaction with molecular targets through its furan and carboxamide functionalities. The furan ring can undergo electrophilic substitution reactions, while the carboxamide group can participate in hydrogen bonding and other interactions with biological molecules . These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Ring Saturation : The tetrahydrofuran derivative exhibits a saturated ring, likely enhancing metabolic stability compared to aromatic furans but reducing π-π stacking interactions in target binding.

- Substituent Effects : Fluorinated groups (e.g., trifluoroethyl in ) increase electronegativity and metabolic resistance, while alkyl chains (e.g., ethyl, methyl) enhance lipophilicity. Aromatic substituents (e.g., phenyl in ) may improve binding affinity but reduce solubility.

Insights :

- The use of reversed-phase HPLC (e.g., Waters BEH C18 ) consistently achieves high purity (>97%) for complex carboxamides, though yields vary based on substituent complexity.

- Bulky or fluorinated groups (e.g., trifluoroethyl ) may reduce reaction efficiency due to steric or electronic effects.

Physicochemical and Analytical Properties

Lipophilicity and Solubility :

- This compound : Predicted logP ~1.5 (estimated via alkyl group contributions), indicating moderate lipophilicity suitable for oral bioavailability.

- Tetrahydrofuran derivative : Lower logP (~0.8) from ring saturation and polar methylamino groups, enhancing solubility but reducing membrane permeability.

Analytical Characterization :

- LC/MS retention times (e.g., 3.23 minutes for a furopyridine carboxamide ) correlate with hydrophobicity, reflecting substituent-driven polarity differences.

Q & A

Q. What are the recommended synthetic pathways for N-ethyl-2-methylfuran-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via multi-step reactions involving furan ring formation and subsequent substitution. A typical approach includes:

- Step 1 : Formation of the furan-3-carboxylic acid backbone via cyclization of diketones or oxidation of furfuryl alcohols.

- Step 2 : Activation of the carboxylic acid (e.g., conversion to acyl chloride using thionyl chloride).

- Step 3 : Amidation with N-ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Optimization : Use polar aprotic solvents (e.g., dichloromethane) under reflux, with stoichiometric control of the amine to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How can the physicochemical properties of this compound be characterized, and what computational tools are reliable for predicting pharmacokinetics?

Key properties include:

- LogP : ~2.1 (indicative of moderate lipophilicity).

- Topological Polar Surface Area (TPSA) : ~45 Ų (suggesting moderate membrane permeability).

Methods : - Experimental : HPLC for purity, NMR for structural confirmation, and DSC for thermal stability.

- Computational : Use PubChem-derived descriptors (e.g., XLogP3, TPSA) and software like SwissADME to predict absorption/distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic protocols for this compound derivatives?

Contradictions often arise in solvent choice, catalyst efficiency, or reaction temperatures. To address this:

- Comparative Analysis : Perform parallel syntheses under varying conditions (e.g., triethylamine vs. DMAP as bases) and quantify yields via LC-MS.

- Case Study : reports microwave-assisted coupling with EDC/DMT-NMM, achieving 85% yield vs. traditional methods (60–70%). Validate reproducibility using controlled heating rates .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological assays?

SAR Workflow :

Derivatization : Syntize analogs with modified ethyl/methyl groups or furan substituents.

In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.

Computational Docking : Use AutoDock Vina to model interactions with binding pockets, correlating with IC₅₀ values.

Example : shows methoxy-substituted analogs enhance anticancer activity by 30% via π-π stacking with DNA helices .

Q. How should researchers design stability studies to evaluate this compound under varying pH and oxidative conditions?

Protocol :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax = 270 nm).

- Oxidative Stress : Expose to H₂O₂ (3% v/v) and analyze by GC-MS for oxidation byproducts (e.g., furan diones).

Findings : Related furan carboxamides show instability at pH >10 due to amide hydrolysis .

Methodological Challenges

Q. What analytical techniques are critical for resolving spectral overlaps in NMR characterization of this compound?

Q. How can in silico models improve the prediction of metabolic pathways for this compound?

Tools :

- CYP450 Metabolism : Use StarDrop’s P450 Module to identify likely oxidation sites (e.g., ethyl group → hydroxyethyl metabolite).

- Phase II Metabolism : Predict glucuronidation using GLORYx.

Validation : Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Case Example : In vitro IC₅₀ = 5 µM (kinase inhibition) vs. in vivo ED₅₀ = 50 mg/kg (low bioavailability). Resolution :

- Assess solubility (e.g., shake-flask method) and plasma protein binding (equilibrium dialysis).

- Optimize formulation using PEGylation or liposomal encapsulation to enhance bioavailability .

Advanced Applications

Q. What role does this compound play in designing photoaffinity probes for target identification?

Strategy :

- Synthesize a propargyl-modified analog for click chemistry with azide-tagged fluorophores.

- Irradiate at 365 nm to crosslink with target proteins, followed by SDS-PAGE and MS/MS identification.

Reference : Similar furan probes in identified histone deacetylase (HDAC) as a target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.